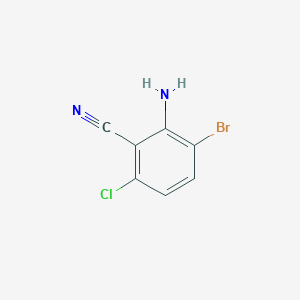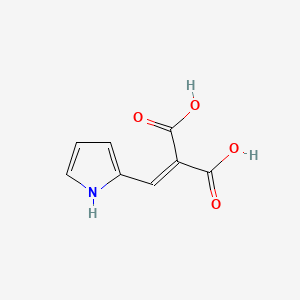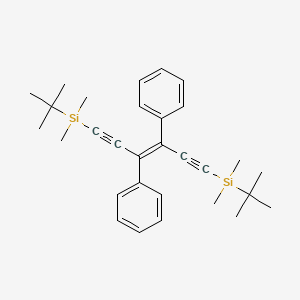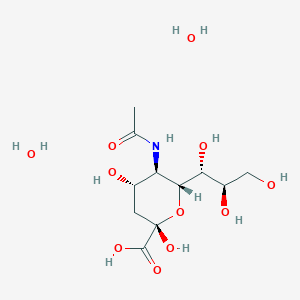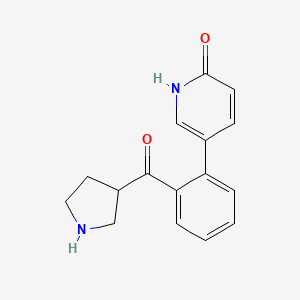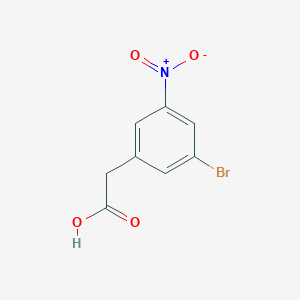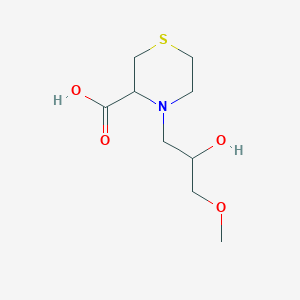
4-(2-Hydroxy-3-methoxypropyl)thiomorpholine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Hydroxy-3-methoxypropyl)thiomorpholine-3-carboxylic acid is a heterocyclic compound containing nitrogen and sulfur. It is a derivative of thiomorpholine, which is known for its applications in various chemical and pharmaceutical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-3-methoxypropyl)thiomorpholine-3-carboxylic acid typically involves the reaction of thiomorpholine with appropriate reagents to introduce the hydroxy and methoxypropyl groups. One common method is the reaction of thiomorpholine with 2-hydroxy-3-methoxypropyl chloride under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Hydroxy-3-methoxypropyl)thiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Aplicaciones Científicas De Investigación
4-(2-Hydroxy-3-methoxypropyl)thiomorpholine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-(2-Hydroxy-3-methoxypropyl)thiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxy and methoxypropyl groups can form hydrogen bonds with target molecules, while the thiomorpholine ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Thiomorpholine-3-carboxylate: A similar compound with a carboxylate group instead of the hydroxy and methoxypropyl groups.
Morpholine derivatives: Compounds like morpholine and its derivatives share structural similarities but lack the sulfur atom present in thiomorpholine.
Uniqueness
4-(2-Hydroxy-3-methoxypropyl)thiomorpholine-3-carboxylic acid is unique due to the presence of both hydroxy and methoxypropyl groups, which enhance its solubility and reactivity. The sulfur atom in the thiomorpholine ring also contributes to its distinct chemical properties .
Propiedades
Fórmula molecular |
C9H17NO4S |
|---|---|
Peso molecular |
235.30 g/mol |
Nombre IUPAC |
4-(2-hydroxy-3-methoxypropyl)thiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C9H17NO4S/c1-14-5-7(11)4-10-2-3-15-6-8(10)9(12)13/h7-8,11H,2-6H2,1H3,(H,12,13) |
Clave InChI |
NOPAXMGBVRCMHP-UHFFFAOYSA-N |
SMILES canónico |
COCC(CN1CCSCC1C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


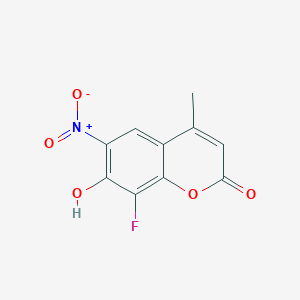
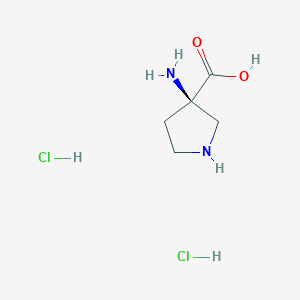

![6-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12857121.png)
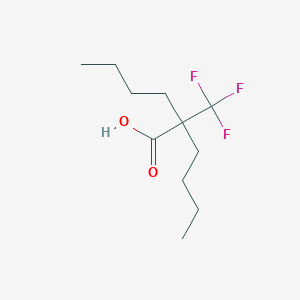

![6-Hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B12857128.png)
